molecular formula C23H33NO4 B14250187 N,N-dicyclohexyl-2-(2-ethoxy-4-formylphenoxy)acetamide CAS No. 247571-67-1

N,N-dicyclohexyl-2-(2-ethoxy-4-formylphenoxy)acetamide

Cat. No.: B14250187
CAS No.: 247571-67-1
M. Wt: 387.5 g/mol
InChI Key: WTLDTUWXYXKESP-UHFFFAOYSA-N
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Description

N,N-Dicyclohexyl-2-(2-ethoxy-4-formylphenoxy)acetamide is a chemical compound with the molecular formula C23H33NO4 It is known for its unique structure, which includes a dicyclohexylamine group and an ethoxy-4-formylphenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dicyclohexyl-2-(2-ethoxy-4-formylphenoxy)acetamide typically involves the reaction of 2-(2-ethoxy-4-formylphenoxy)acetic acid with dicyclohexylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane or tetrahydrofuran (THF) to dissolve the reactants and products .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N,N-Dicyclohexyl-2-(2-ethoxy-4-formylphenoxy)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dicyclohexyl-2-(2-ethoxy-4-formylphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-dicyclohexyl-2-(2-ethoxy-4-formylphenoxy)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. Additionally, the dicyclohexylamine moiety may interact with hydrophobic regions of biomolecules, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Dicyclohexyl-2-(2-ethoxy-4-formylphenoxy)acetamide is unique due to the presence of both the dicyclohexylamine and ethoxy-4-formylphenoxy groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

247571-67-1

Molecular Formula

C23H33NO4

Molecular Weight

387.5 g/mol

IUPAC Name

N,N-dicyclohexyl-2-(2-ethoxy-4-formylphenoxy)acetamide

InChI

InChI=1S/C23H33NO4/c1-2-27-22-15-18(16-25)13-14-21(22)28-17-23(26)24(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h13-16,19-20H,2-12,17H2,1H3

InChI Key

WTLDTUWXYXKESP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OCC(=O)N(C2CCCCC2)C3CCCCC3

Origin of Product

United States

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